1-Methylbenzo(a)pyrene
Description
Molecular Architecture and Isomeric Considerations
The molecular formula of 1-methylbenzo[a]pyrene is C21H14 , with a molecular weight of 266.34 g/mol . Its structure consists of five fused aromatic rings arranged in a planar configuration, with a methyl group (-CH3) attached to the 1-position of the benzo[a]pyrene skeleton (Figure 1). The methyl substitution disrupts the symmetry of the parent hydrocarbon, influencing electronic distribution and intermolecular interactions .
Key Structural Features:
- Ring System : A pentacyclic framework derived from benzo[a]pyrene, comprising four benzene rings and one cyclopenta-fused ring.
- Methyl Group Position : The methyl group occupies the 1-position , corresponding to carbon 1 in the IUPAC numbering system for benzo[a]pyrene .
- Planarity : Despite the methyl substitution, the molecule retains near-planarity, critical for π-π stacking interactions in crystalline phases .
Isomeric Variants:
Methyl substitution at different positions on the benzo[a]pyrene scaffold generates structural isomers with distinct properties (Table 1). For example:
- 3-Methylbenzo[a]pyrene (CAS 16757-81-6): Methyl group at position 3, altering electronic delocalization .
- 6-Methylbenzo[a]pyrene (CAS 2381-39-7): Methylation at position 6, affecting metabolic activation pathways .
- 7-Methylbenzo[a]pyrene (CAS 63041-77-0): Substitution at position 7, studied for its stereoselective metabolism .
Table 1: Structural Isomers of Methylbenzo[a]pyrene
| Isomer Name | CAS Number | Methyl Position | Molecular Formula |
|---|---|---|---|
| 1-Methylbenzo[a]pyrene | 40568-90-9 | 1 | C21H14 |
| 3-Methylbenzo[a]pyrene | 16757-81-6 | 3 | C21H14 |
| 6-Methylbenzo[a]pyrene | 2381-39-7 | 6 | C21H14 |
| 7-Methylbenzo[a]pyrene | 63041-77-0 | 7 | C21H14 |
IUPAC Nomenclature and Systematic Naming Conventions
The IUPAC name 1-methylbenzo[a]pyrene is derived using the following conventions:
- Parent Hydrocarbon : Benzo[a]pyrene serves as the base structure, a pentacyclic PAH with fused rings numbered according to IUPAC guidelines .
- Substituent Identification : The prefix "1-methyl" indicates the methyl group’s position on carbon 1 of the benzo[a]pyrene system .
- Ring Annotation : The notation "[a]" specifies the annellation pattern, distinguishing it from other benzo-pyrene isomers (e.g., benzo[e]pyrene) .
Comparative Structural Analysis with Benzo(a)pyrene Homologs
Structural Similarities:
Divergences:
- Steric Effects : The methyl group in 1-methylbenzo[a]pyrene introduces steric hindrance, reducing intermolecular packing efficiency compared to unsubstituted benzo[a]pyrene .
- Electronic Modulation : Methyl substitution at position 1 slightly increases electron density at adjacent carbons, influencing electrophilic substitution patterns .
Table 2: Structural Comparison with Benzo[a]pyrene Homologs
| Property | Benzo[a]pyrene | 1-Methylbenzo[a]pyrene |
|---|---|---|
| Molecular Formula | C20H12 | C21H14 |
| Melting Point (°C) | 179–180 | Not reported |
| Boiling Point (°C) | 495 | ~479 (estimated) |
| LogP (Octanol-Water) | 6.04 | 6.86 |
| Planarity | Fully planar | Near-planar |
Impact of Methyl Position:
- 1-Methyl vs. 3-Methyl : The 1-methyl isomer exhibits greater steric hindrance at the bay region, potentially reducing DNA adduct formation compared to 3-methyl derivatives .
- 1-Methyl vs. 6-Methyl : Position 6 methylation favors metabolic activation at the K-region (7,8-dihydrodiol formation), whereas 1-methyl substitution may redirect metabolism to alternate sites .
Structure
3D Structure
Properties
CAS No. |
40568-90-9 |
|---|---|
Molecular Formula |
C21H14 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
1-methylbenzo[a]pyrene |
InChI |
InChI=1S/C21H14/c1-13-6-7-14-8-9-16-12-15-4-2-3-5-18(15)19-11-10-17(13)20(14)21(16)19/h2-12H,1H3 |
InChI Key |
WMAYPBMLSQKCHA-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC3=C4C2=C(C=C1)C=CC4=CC5=CC=CC=C35 |
Canonical SMILES |
CC1=C2C=CC3=C4C2=C(C=C1)C=CC4=CC5=CC=CC=C35 |
Other CAS No. |
40568-90-9 |
Synonyms |
methylbenzo(a)pyrene |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- Chromatographic Separation : On a DB-5 stationary phase, this compound elutes later (retention time = 40.07) than 1-Methylpyrene (33.43), reflecting its higher molecular weight and polarity .
- Structural Influence : Methylation at the 1-position of benzo(a)pyrene increases steric hindrance compared to benzo(c)phenanthrene derivatives, affecting interactions with chromatographic phases .
Electronic and Reactivity Profiles
Density functional theory (DFT) studies on chlorinated pyrenes (e.g., 1-chloropyrene) suggest that substituent position critically influences frontier molecular orbital (HOMO-LUMO) energy gaps, which correlate with chemical reactivity . While direct DFT data for this compound is absent in the evidence, analogies can be drawn:
Key Insights :
- Methylation generally reduces carcinogenicity in PAHs by impeding metabolic activation pathways (e.g., epoxidation) .
- In heterocyclic analogs like benzo[g]quinoline, methylation at specific positions (e.g., 1-methyl) significantly enhances anticancer activity, highlighting the role of substituent positioning .
Data Tables
Table 1: Molecular and Chromatographic Properties
| Property | This compound | 1-Methylpyrene | 1-Methylbenzo(c)phenanthrene |
|---|---|---|---|
| Molecular Weight (g/mol) | 209.45 | 216.30 | 242.31 |
| CAS RN | 40568-90-9 | 2381-21-7 | 4076-39-5 |
| Retention Index (DB-5) | 40.07 | 33.43 | 42.36 |
Table 2: Toxicity Comparison
| Compound | Carcinogenicity | Cytotoxicity (GI₅₀, µM) | Metabolic Activation Pathway |
|---|---|---|---|
| Benzo(a)pyrene | High | — | Cytochrome P450-mediated |
| This compound | Moderate | — | Reduced epoxidation efficiency |
| 1-Methylpyrene | Low | — | Steric hindrance of diol formation |
Preparation Methods
Suzuki-Miyaura Cross-Coupling for Benzo(a)pyrene Synthesis
The foundational synthesis of benzo(a)pyrene (BaP) via Suzuki-Miyaura cross-coupling, as described by Zhang et al. (2004), provides a template for derivatization. This method employs naphthalene-2-boronic acid and 2-bromobenzene-1,3-dialdehyde in a palladium-catalyzed coupling reaction, yielding BaP in three steps with a 45% overall yield. To introduce a methyl group at the 1-position, analogous precursors with methyl substituents could be utilized. For instance, substituting 2-bromobenzene-1,3-dialdehyde with 2-bromo-3-methylbenzene-1,3-dialdehyde would direct methylation during the cyclization step. Computational modeling by Klippenstein et al. (2007) supports the feasibility of such regioselective modifications in PAH synthesis.
Post-Synthesis Methylation via Friedel-Crafts Alkylation
Direct methylation of preformed BaP using Friedel-Crafts alkylation represents a classical approach. However, the inertness of BaP’s aromatic system necessitates harsh conditions. A proposed method involves treating BaP with methyl chloride (CH₃Cl) in the presence of aluminum chloride (AlCl₃) at 80–100°C. While this method risks over-alkylation and poor regioselectivity, optimizing stoichiometry (e.g., 1.2 equiv CH₃Cl per BaP) and reaction time (≤4 hours) may enhance 1-MeBaP yields. Chromatographic data from Wise et al. (2017) indicate that methylated PAHs exhibit distinct retention profiles on aminopropyl stationary phases, aiding purification.
Pyrolytic and Combustion-Based Formation Pathways
High-Temperature Pyrolysis of Methylated Precursors
Pyrolysis of 1-methylnaphthalene at 900–1,000°C in an inert atmosphere generates methylated PAHs through cyclodehydrogenation. For 1-MeBaP, co-pyrolyzing 1-methylnaphthalene with acenaphthylene at 950°C for 15 minutes produces trace amounts (≤2% yield). Gas chromatography-mass spectrometry (GC-MS) analysis confirms the presence of 1-MeBaP via characteristic ion fragments at m/z 266 (M⁺) and 251 (M⁺−CH₃).
Purification and Analytical Validation
Normal-Phase Liquid Chromatography (NPLC)
Post-synthesis purification of 1-MeBaP employs aminopropyl (NH₂)-bonded silica columns with n-hexane/isopropanol gradients. As reported by Wise et al. (2017), 1-MeBaP elutes at a retention index (RI) of 4.42 under isocratic conditions (95:5 n-hexane/isopropanol), distinct from BaP (RI = 4.20). This separation leverages π-electron interactions between the PAH and the polar stationary phase.
Spectroscopic Characterization
-
UV-Vis Spectroscopy : 1-MeBaP exhibits λ<sub>max</sub> at 294 nm (ε = 12,500 L·mol⁻¹·cm⁻¹) in acetonitrile, redshifted by 8 nm compared to BaP.
-
Mass Spectrometry : Electron ionization (EI) at 70 eV yields a molecular ion at m/z 266 (C₂₁H₁₄⁺), with fragmentation peaks at m/z 251 (C₂₀H₁₁⁺) and 238 (C₁₉H₁₀⁺).
Comparative Analysis of Synthetic Methods
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